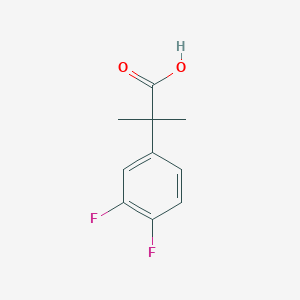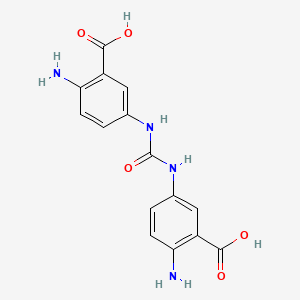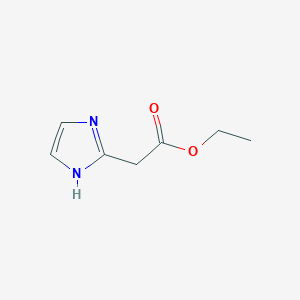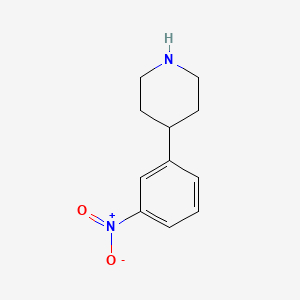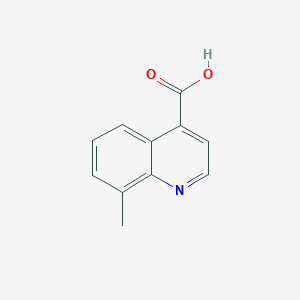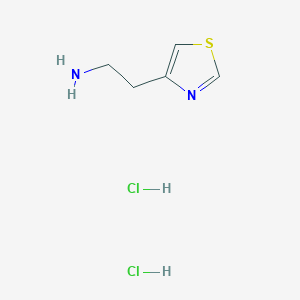
4-(氨基乙基)噻唑二盐酸盐
描述
“4-(Aminoethyl)thiazole dihydrochloride” is a chemical compound with the molecular formula C5H10Cl2N2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “4-(Aminoethyl)thiazole dihydrochloride” consists of a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
科学研究应用
- Field : Medical and Pharmaceutical Sciences
- Application : Thiazole derivatives show significant antibacterial activity against various bacteria and pathogens .
- Method : Researchers design and synthesize various biologically active molecular probes and study their antibacterial properties using various processes against various bacteria and pathogens .
- Results : Thiazole and its derivatives have shown significant antibacterial activity, which is crucial in the development of new antimicrobial drugs .
- Field : Medical and Pharmaceutical Sciences
- Application : Thiazole derivatives are explored for their antiviral, antioxidant, and antibacterial activities .
- Method : A series of novel aminothiazoles were synthesized, and their biological activity was characterized .
- Results : The compound bearing 4-cianophenyl substituent in the thiazole ring demonstrated the highest cytotoxic properties by decreasing the A549 viability to 87.2% .
Antibacterial Activity
Antiviral and Antioxidant Activity
- Field : Medical and Pharmaceutical Sciences
- Application : Thiazole derivatives have been found to exhibit significant antifungal activity .
- Method : Researchers synthesize various thiazole derivatives and test their antifungal properties against various fungi .
- Results : Thiazole derivatives have shown promising results in inhibiting the growth of various fungi .
- Field : Oncology
- Application : Thiazole derivatives have been studied for their potential antitumor or cytotoxic activities .
- Method : Various thiazole derivatives are synthesized and their cytotoxic properties are tested in vitro against different cancer cell lines .
- Results : Some thiazole derivatives have shown significant cytotoxic activity, making them potential candidates for anticancer drug development .
- Field : Endocrinology
- Application : Thiazole derivatives have been explored for their potential antidiabetic activities .
- Method : The antidiabetic activity of thiazole derivatives is usually evaluated using in vivo animal models .
- Results : Some thiazole derivatives have shown promising results in controlling blood glucose levels .
- Field : Neurology
- Application : Thiazole derivatives have been studied for their potential anticonvulsant activities .
- Method : The anticonvulsant activity of thiazole derivatives is usually evaluated using in vivo animal models .
- Results : Some thiazole derivatives have shown promising results in controlling seizures .
Antifungal Activity
Antitumor or Cytotoxic Activity
Antidiabetic Activity
Anticonvulsant Activity
- Field : Biochemistry
- Application : Thiazole derivatives have been found to exhibit significant antioxidant activity .
- Method : Researchers synthesize various thiazole derivatives and test their antioxidant properties using various assays .
- Results : Some thiazole derivatives have shown promising results in scavenging free radicals .
- Field : Pharmacology
- Application : Thiazole derivatives have been studied for their potential analgesic (pain-relieving) activities .
- Method : The analgesic activity of thiazole derivatives is usually evaluated using in vivo animal models .
- Results : Some thiazole derivatives have shown promising results in relieving pain .
- Field : Immunology
- Application : Thiazole derivatives have been explored for their potential anti-inflammatory activities .
- Method : The anti-inflammatory activity of thiazole derivatives is usually evaluated using in vivo animal models .
- Results : Some thiazole derivatives have shown promising results in reducing inflammation .
- Field : Virology
- Application : Thiazole derivatives have been studied for their potential antiviral activities .
- Method : Various thiazole derivatives are synthesized and their antiviral properties are tested in vitro against different viruses .
- Results : Some thiazole derivatives have shown significant antiviral activity, making them potential candidates for antiviral drug development .
- Field : Nephrology
- Application : Thiazole derivatives have been explored for their potential diuretic activities .
- Method : The diuretic activity of thiazole derivatives is usually evaluated using in vivo animal models .
- Results : Some thiazole derivatives have shown promising results in increasing urine production .
- Field : Neurology
- Application : Thiazole derivatives have been studied for their potential neuroprotective activities .
- Method : The neuroprotective activity of thiazole derivatives is usually evaluated using in vitro neuronal models .
- Results : Some thiazole derivatives have shown promising results in protecting neurons from damage .
Antioxidant Activity
Analgesic Activity
Anti-inflammatory Activity
Antiviral Activity
Diuretic Activity
Neuroprotective Activity
安全和危害
未来方向
Thiazole derivatives, including “4-(Aminoethyl)thiazole dihydrochloride”, have shown promise in various fields, including medicinal chemistry and drug discovery . They have been found to have various biological activities, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . This suggests that “4-(Aminoethyl)thiazole dihydrochloride” and similar compounds could have potential future applications in these areas.
属性
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4H,1-2,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBVPHXGUOQHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610912 | |
| Record name | 2-(1,3-Thiazol-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminoethyl)thiazole dihydrochloride | |
CAS RN |
7771-09-7 | |
| Record name | 2-(1,3-Thiazol-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-Thiazol-4-yl)ethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



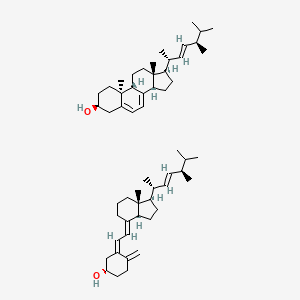
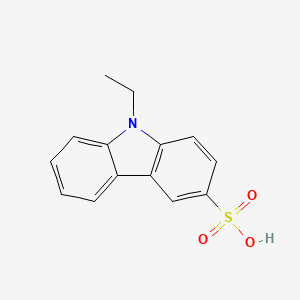
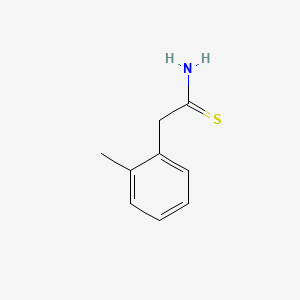
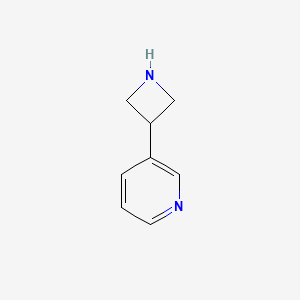
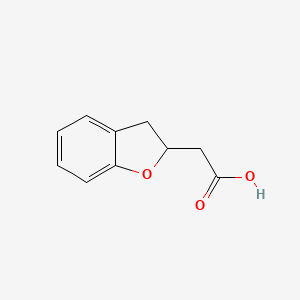
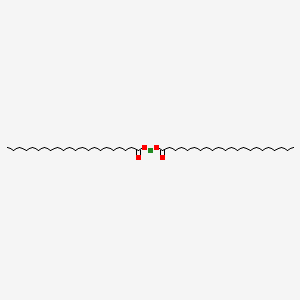
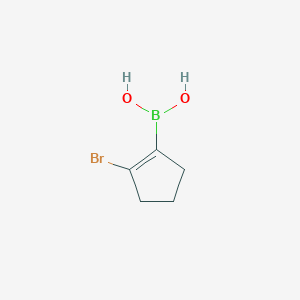
![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)
